molecular formula C13H17Cl2NO B8619760 Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride

Ethyl 1-(4-chlorophenyl)cyclobutane-1-carboximidate;hydrochloride

Cat. No. B8619760
M. Wt: 274.18 g/mol
InChI Key: YMLIAQHYTXLKTJ-UHFFFAOYSA-N
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Patent
US08507493B2

Procedure details

Through a cooled solution of 1-(4-chlorophenyl)cyclobutanecarbonitrile (5.0 g, 26.1 mmol, Aldrich) and ethanol (2.3 mL, 39.1 mmol) was bubbled HCl gas at 0° C. for 30 minutes. After standing at 4° C. for 24 hours, the reaction mixture was concentrated and triturated with diethyl ether. The precipitate was collected and dried to obtain the titled compound. MS (ESI+) m/z 238 (M+H)1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:12]#[N:13])[CH2:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[CH2:14]([OH:16])[CH3:15].Cl>>[ClH:1].[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([C:12](=[NH:13])[O:16][CH2:14][CH3:15])[CH2:11][CH2:10][CH2:9]2)=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CCC1)C#N
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
Cl.ClC1=CC=C(C=C1)C1(CCC1)C(OCC)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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